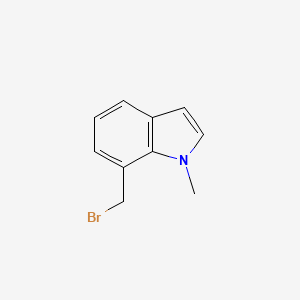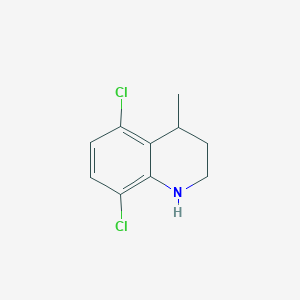
7-(Bromomethyl)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Bromomethyl)-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The bromomethyl group attached to the indole ring enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-1-methyl-1H-indole typically involves the bromomethylation of 1-methylindole. One common method is the reaction of 1-methylindole with formaldehyde and hydrobromic acid in acetic acid. The reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-(Bromomethyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 7-(Azidomethyl)-1-methyl-1H-indole, 7-(Thiophenylmethyl)-1-methyl-1H-indole.
Oxidation: Formation of 7-(Formyl)-1-methyl-1H-indole, 7-(Carboxyl)-1-methyl-1H-indole.
Reduction: Formation of 7-Methyl-1-methyl-1H-indole.
Aplicaciones Científicas De Investigación
7-(Bromomethyl)-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 7-(Bromomethyl)-1-methyl-1H-indole involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is particularly useful in the design of drugs that target specific biomolecules, such as enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 7-(Chloromethyl)-1-methyl-1H-indole
- 7-(Iodomethyl)-1-methyl-1H-indole
- 7-(Hydroxymethyl)-1-methyl-1H-indole
Uniqueness
7-(Bromomethyl)-1-methyl-1H-indole is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its chloro and iodo counterparts, the bromomethyl derivative offers an optimal combination of leaving group ability and nucleophilic substitution potential .
Propiedades
Fórmula molecular |
C10H10BrN |
|---|---|
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
7-(bromomethyl)-1-methylindole |
InChI |
InChI=1S/C10H10BrN/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,7H2,1H3 |
Clave InChI |
YHEINGYJBIOEQT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C(=CC=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11885728.png)





![(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11885749.png)


![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)
![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)

![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)

